

The Unraveling of (-)-Vasicine: A Technical Guide to its Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of **(-)-vasicine**'s molecular architecture, providing a comprehensive overview of its structure elucidation and the pivotal revision of its stereochemistry. This document offers a consolidation of quantitative data, detailed experimental protocols for key analytical techniques, and logical workflows to facilitate a deeper understanding of this significant quinazoline alkaloid.

Physicochemical and Spectroscopic Data of (-)-Vasicine

The fundamental properties of **(-)-vasicine** have been meticulously characterized through various analytical techniques. The data presented below represents a compilation from multiple studies to provide a comprehensive reference.



Property	Value	Reference(s)
Molecular Formula	C11H12N2O	[1]
Molecular Weight	188.23 g/mol	[1]
Melting Point	210-212 °C	[2]
Optical Rotation	[α]D ²⁰ -254° (c 1, CHCl ₃)	[2]
IUPAC Name	(3S)-1,2,3,9- tetrahydropyrrolo[2,1- b]quinazolin-3-ol	[1]

Table 2: ¹H and ¹³C NMR Spectral Data of (-)-Vasicine in CDCl₃

Position	¹Η Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
1	3.21 (m), 3.40 (m)	47.44
2	2.10 (m), 2.35 (m)	27.89
3	4.77 (t, J = 6.4 Hz)	68.94
3a	-	162.93
4a	-	141.02
5	7.13 (m)	122.50
6	7.13 (m)	127.43
7	6.96 (m)	123.26
8	6.84 (d, J = 7.2 Hz)	124.83
8a	-	119.84
9	4.56 (br s)	47.44

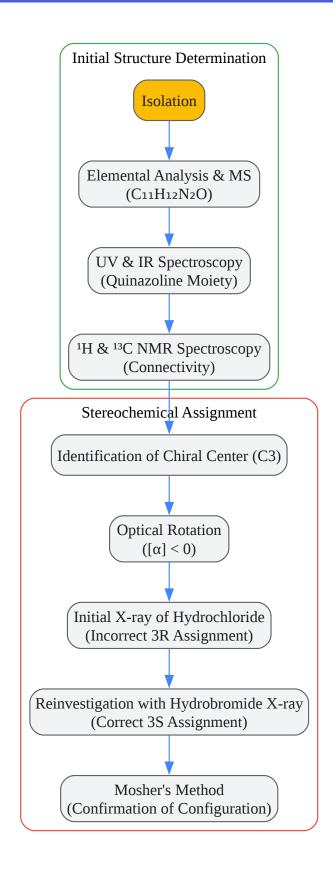
Data compiled from multiple sources. Chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.



The Journey of Structure Elucidation: A Logical Workflow

The determination of **(-)-vasicine**'s structure was a multi-step process involving classical chemical degradation and modern spectroscopic techniques. The absolute stereochemistry, however, remained a point of discussion for a considerable time, culminating in a significant revision.





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A flowchart illustrating the logical progression of experiments for the structure elucidation and stereochemical assignment of **(-)-vasicine**.

Key Experimental Protocols

This section provides detailed methodologies for the pivotal experiments that defined the structure and stereochemistry of **(-)-vasicine**.

Isolation of (-)-Vasicine from Adhatoda vasica

A general procedure for the extraction and isolation of **(-)-vasicine** from the leaves of Adhatoda vasica is as follows:



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A typical workflow for the isolation of **(-)-vasicine** from its natural source.

Protocol:

- Extraction: Dried and powdered leaves of Adhatoda vasica are subjected to Soxhlet extraction with ethanol for several hours.
- Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
- Acid-Base Wash: The residue is dissolved in 2% sulfuric acid, filtered, and the acidic solution is basified with ammonia. The liberated alkaloids are then extracted with chloroform.
- Chromatography: The chloroform extract is concentrated and subjected to column chromatography over silica gel. The column is eluted with a gradient of chloroform and methanol.
- Crystallization: Fractions containing vasicine are pooled, concentrated, and the pure compound is obtained by crystallization from ethanol.



Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

- Sample Preparation: 5-10 mg of purified **(-)-vasicine** is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Parameters:
 - Pulse program: Standard single-pulse (zg30).
 - Spectral width: 0-12 ppm.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 seconds.
- ¹³C NMR Parameters:
 - Pulse program: Proton-decoupled (zgpg30).
 - Spectral width: 0-200 ppm.
 - Number of scans: 1024-4096.
 - Relaxation delay: 2 seconds.
- 2D NMR: COSY, HSQC, and HMBC experiments are performed using standard pulse programs to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

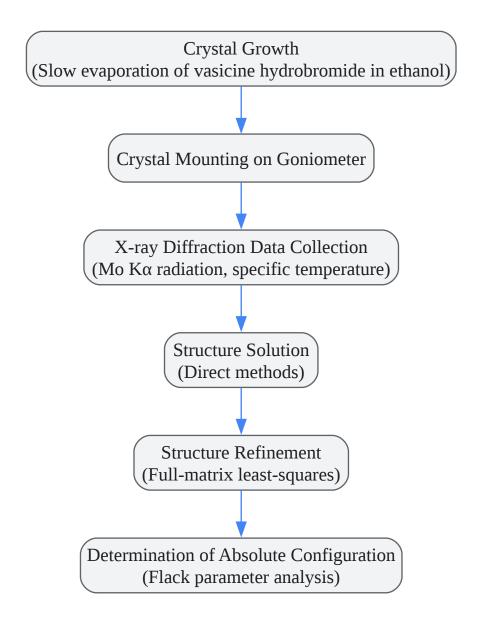
Stereochemical Determination

The absolute stereochemistry at the C3 position was a subject of revision. Initial studies on the hydrochloride salt suggested a 3R configuration. However, a later, more detailed analysis of the hydrobromide salt led to the correction to a 3S configuration.



3.3.1. Single-Crystal X-ray Diffraction (A Representative Protocol)

While the specific, detailed experimental parameters for the pivotal X-ray crystallography of **(-)-vasicine** hydrobromide are not readily available in full, a representative protocol for a small organic molecule is as follows:



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A generalized workflow for single-crystal X-ray diffraction analysis.

Protocol:



- Crystal Growth: Single crystals of **(-)-vasicine** hydrobromide are grown by slow evaporation of a solution in a suitable solvent system (e.g., ethanol-ether).
- Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using Mo K α radiation (λ = 0.71073 Å).
- Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F².
- Determination of Absolute Configuration: The absolute configuration is determined by anomalous dispersion effects, typically by refining the Flack parameter, which should be close to zero for the correct enantiomer.

3.3.2. Mosher's Method for Stereochemical Confirmation

Mosher's method is a powerful NMR technique used to determine the absolute configuration of chiral alcohols. It involves the formation of diastereomeric esters with the two enantiomers of α -methoxy- α -trifluoromethylphenylacetic acid (MTPA).

Protocol:

- Esterification: Two separate reactions are carried out. In one, (-)-vasicine is reacted with (R)-(-)-MTPA chloride in the presence of a base (e.g., pyridine). In the other, (-)-vasicine is reacted with (S)-(+)-MTPA chloride.
- NMR Analysis: ¹H NMR spectra are recorded for both diastereomeric MTPA esters.
- Data Analysis: The chemical shifts of protons on both sides of the newly formed ester linkage are compared between the two diastereomers ($\Delta \delta = \delta S \delta R$). For a (3S)-alcohol like (-)-vasicine, the protons on one side of the C3 stereocenter will show positive $\Delta \delta$ values, while those on the other side will show negative $\Delta \delta$ values, allowing for the unambiguous assignment of the absolute configuration.

Conclusion



The elucidation of the structure and stereochemistry of **(-)-vasicine** serves as a classic example of the evolution of chemical analysis. While initial spectroscopic and chemical studies correctly identified its planar structure and connectivity, the definitive assignment of its absolute configuration required the precision of single-crystal X-ray diffraction, leading to a crucial correction. The collective evidence from a range of analytical techniques has provided a solid foundation for the understanding of this important alkaloid, paving the way for its further investigation in medicinal chemistry and drug development.

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